4-Chloro-2-(isopropylthio)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-propan-2-ylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFBPKCAXZJXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634085 | |
| Record name | 4-Chloro-2-[(propan-2-yl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-22-9 | |
| Record name | 4-Chloro-2-[(propan-2-yl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Isopropylthio Pyridine
Pyridyne-Mediated Difunctionalization Processes
Pyridyne chemistry offers a powerful tool for the difunctionalization of the pyridine (B92270) ring. rsc.orgnih.govrsc.org This strategy involves the in-situ generation of a highly reactive 3,4-pyridyne intermediate from a suitable precursor, which can then be trapped by various nucleophiles and electrophiles to introduce two new substituents in a single operation.
A notable advancement involves the generation of a 3,4-pyridyne intermediate from a related compound, 3-chloro-2-(isopropylthio)pyridine. rsc.orgnih.govrsc.org This process is typically initiated by a regioselective metalation, such as lithiation, at the 4-position of the pyridine ring using a strong base like n-butyllithium. Subsequent transmetalation with an organomagnesium reagent can then set the stage for an elimination reaction upon heating, which expels the chlorine and the metal to form the transient 3,4-pyridyne. rsc.orgnih.govrsc.org The presence of the 2-isopropylthio group is crucial for directing the initial deprotonation and influencing the subsequent reactivity of the pyridyne.
A key challenge in pyridyne chemistry has been controlling the regioselectivity of nucleophilic addition to the unsymmetrical triple bond. nih.govescholarship.orgresearchgate.net However, recent studies have demonstrated that the 2-isopropylthio group in the pyridyne intermediate derived from 3-chloro-2-(isopropylthio)pyridine exerts a significant directing effect. rsc.orgnih.govrsc.org This directing effect, attributed to a coordinating interaction with the incoming organometallic reagent, favors the addition of the nucleophile to the C4 position of the pyridyne. This regioselective addition generates a new organometallic intermediate at the C3 position, which can then be quenched with a variety of electrophiles to afford a diverse range of 2,3,4-trisubstituted pyridines. rsc.orgnih.govrsc.org This methodology has been successfully applied in both batch and continuous flow setups. rsc.orgnih.gov
Pyridyne-Mediated Difunctionalization Processes
Quenching with Electrophiles for Polyfunctionalized Pyridines
The synthesis of polyfunctionalized pyridines often involves the generation of a reactive organometallic intermediate, which is then "quenched" with an electrophile to introduce a new functional group. A notable strategy involves the formation of a highly reactive pyridyne intermediate from a dihalopyridine precursor.
This approach can be adapted for precursors like 4-chloro-2-(isopropylthio)pyridine. The process begins with a regioselective metalation, for instance, a lithiation or magnesiation, at a position adjacent to a halogen atom. Subsequent elimination of a metal halide generates the pyridyne. This short-lived intermediate is then trapped in situ by a nucleophile present in the reaction mixture. The resulting pyridyl organometallic species can then be quenched with a variety of electrophiles to yield a diverse range of polyfunctionalized pyridines.
For example, a related methodology has been demonstrated for the difunctionalization of 3-chloropyridines. researchgate.net In this process, a 3-chloro-2-thio-pyridine derivative undergoes lithiation followed by treatment with a Grignard reagent (aryl- or alkylmagnesium halides) to form a 3,4-pyridyne intermediate upon heating. researchgate.net The Grignard reagent adds to the pyridyne, forming a new pyridylmagnesium reagent. This intermediate is then quenched with an electrophile, leading to the introduction of a second functional group. researchgate.net This sequence allows for the controlled, regioselective introduction of two different substituents onto the pyridine ring.
The choice of electrophile is critical as it determines the final functional group introduced onto the pyridine core. A wide array of electrophiles can be used, leading to a variety of structures.
Table 1: Examples of Electrophiles for Quenching Pyridyl Organometallic Intermediates
| Electrophile Class | Specific Example | Functional Group Introduced |
|---|---|---|
| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Carbonyl Compounds | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
This method of generating a reactive intermediate followed by an electrophilic quench provides a powerful and flexible tool for accessing complex pyridine derivatives that would be difficult to synthesize through other means. rsc.org
Continuous Flow Synthesis Techniques for Enhanced Production
Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of chemical intermediates, offering significant improvements in safety, efficiency, and scalability. nih.gov These advantages are particularly relevant for reactions involving highly reactive or unstable intermediates, such as organometallics and pyridynes, which are often employed in the synthesis of functionalized pyridines. researchgate.netresearchgate.net
A continuous flow process has been developed for the difunctionalization of chloropyridine derivatives, a methodology directly applicable to the synthesis of substituted this compound. researchgate.net In a typical setup, streams of reactants are pumped through a series of temperature-controlled reactors and mixing modules.
For the synthesis involving a pyridyne intermediate, the process would involve:
A solution of the starting material, such as a dihalopyridine derivative, and a metalating agent (e.g., iPrMgCl·LiCl) are fed into a microreactor. researchgate.net
The halogen-magnesium exchange and subsequent elimination to form the pyridyne intermediate occur within this heated reactor. researchgate.net The small reactor volume and superior heat transfer of flow systems allow for precise temperature control and minimize the accumulation of the energetic pyridyne species, greatly enhancing the safety of the process. nih.govresearchgate.net
The stream containing the pyridyne is then mixed with a stream of a nucleophile (like a Grignard reagent) in a second module, leading to the formation of a pyridylmagnesium reagent. researchgate.net
Finally, this intermediate stream is quenched by introducing a third stream containing the desired electrophile, yielding the final polyfunctionalized pyridine product. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to accumulation of reactive intermediates and potential for thermal runaways. | Enhanced safety by minimizing the volume of reactive intermediates at any given time; superior heat and mass transfer. researchgate.netnih.gov |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Easily scalable by extending the operation time or by "scaling-out" (using multiple reactors in parallel). nih.gov |
| Efficiency | Can have lower yields and longer reaction times due to mixing and heat transfer limitations. | Often provides higher yields and shorter residence times due to precise control over reaction parameters. nih.gov |
| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent reaction conditions. |
| Purification | May require complex purification to remove byproducts from side reactions. | Often produces a cleaner product stream, simplifying purification. researchgate.net |
The application of continuous flow technology to the synthesis of this compound and its derivatives represents a significant advancement. It enables the safe and efficient production of complex molecules by allowing for the controlled generation and reaction of highly reactive intermediates, a task that is often hazardous and inefficient in traditional batch reactors. researchgate.netresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Isopropylthio Pyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines bearing suitable leaving groups. The electron-withdrawing nature of the ring nitrogen atom depletes electron density at the ortho (2- and 6-) and para (4-) positions, thereby activating them towards attack by nucleophiles.
In the context of SNAr reactions, the relative reactivity of the chlorine and isopropylthio groups as leaving groups is a critical consideration. Generally, in nucleophilic aromatic substitutions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate and the ability of the leaving group to depart are key factors. For halogen leaving groups in SNAr, the typical order of reactivity is F > Cl ≈ Br > I, which is inverse to the order seen in SN2 reactions. This is because the high electronegativity of fluorine strongly stabilizes the transition state of the initial nucleophilic attack. wikipedia.org
The isopropylthio group, being a soft leaving group, is generally less prone to displacement in SNAr reactions compared to a chloro group, especially at an activated position like C-4. The chloro group is a better leaving group in this context due to the combination of its moderate electronegativity and ability to stabilize the negative charge in the transition state.
Nucleophilic attack on the pyridine ring is highly regioselective, favoring the 2- and 4-positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, which provides significant stabilization. chemrxiv.org
For a molecule like 4-Chloro-2-(isopropylthio)pyridine, a nucleophile will preferentially attack the 4-position to displace the chlorine atom. Several factors contribute to this selectivity:
Leaving Group Ability : As discussed, the chloro group is a better leaving group than the isopropylthio group in SNAr reactions.
Electronic Effects : The 4-position (para to the nitrogen) is electronically activated for nucleophilic attack. While the 2-position is also activated, the 4-position often shows enhanced reactivity in di-substituted pyridines depending on the nature of the other substituent. In the analogous 2,4-dichloropyrimidine (B19661) system, substitution is often selective for the C-4 position. wuxiapptec.com
Steric Hindrance : The isopropylthio group at the 2-position may exert some steric hindrance, further directing the incoming nucleophile to the more accessible 4-position.
An attack at the para position can lead to a more stable, symmetric intermediate compared to an attack at the ortho position. wuxiapptec.com
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Position of Attack | Leaving Group | Electronic Activation | Predicted Outcome |
| C-4 | Chloro | High | Major Product |
| C-2 | Isopropylthio | High | Minor or No Product |
| C-3, C-5 | H | Low | No Reaction |
Transformations Involving the Isopropylthio Moiety
The isopropylthio group can undergo various chemical transformations, primarily involving the sulfur atom.
The sulfur atom of the isopropylthio group is nucleophilic and can be targeted by electrophiles. A common transformation is oxidation. For instance, treatment of 2-thiopyridines with oxidizing agents like potassium permanganate (B83412) can lead to the corresponding sulfoxide (B87167) or sulfone. chemrxiv.org The increased electron-withdrawing character of the resulting sulfoxide or sulfone group would further activate the pyridine ring towards nucleophilic attack, although it would also deactivate it towards electrophilic substitution.
Table 2: Potential Transformations of the Isopropylthio Group
| Reagent | Product Type | Functional Group Transformation |
| m-CPBA (1 eq.) | Sulfoxide | -S-iPr → -S(O)-iPr |
| m-CPBA (>2 eq.) | Sulfone | -S-iPr → -S(O)₂-iPr |
| Alkyl halide | Sulfonium salt | -S-iPr → -S⁺(R)(iPr) |
While direct synthesis of 1,3-Dithiolo[4,5-c]pyridines from this compound is not prominently documented, related structures provide insight into potential pathways. The formation of fused sulfur-containing heterocycles often involves the reaction of a pyridine derivative bearing ortho-disposed functional groups that can participate in a cyclization reaction. For example, the synthesis of dithioloquinoline derivatives has been achieved through the reaction of quinoline (B57606) precursors with elemental sulfur, indicating that under certain conditions, C-H bonds adjacent to a sulfur-containing group can be functionalized to build a fused ring system. nih.gov
Reactivity via Pyridyne Intermediates
Pyridynes are highly reactive intermediates that are analogues of benzyne. They can be generated from halopyridines under strong basic conditions. The formation of a 3,4-pyridyne from a 3-chloro-2-(isopropylthio)pyridine has been reported. nih.gov This reaction proceeds via regioselective lithiation at the 4-position, followed by elimination of lithium chloride upon heating. The resulting pyridyne is then trapped by a nucleophile.
Given this precedent with a constitutional isomer, it is plausible that this compound could, under specific conditions (e.g., treatment with a strong, non-nucleophilic base), form a 3,4-pyridyne intermediate. The reaction would likely proceed via deprotonation at the 3-position, followed by elimination of the chloro group at C-4. The presence of the electron-donating isopropylthio group at the 2-position could influence the regioselectivity of both the initial deprotonation and the subsequent nucleophilic addition to the pyridyne.
Formation and Intermediacy of Pyridylmagnesium Species
The formation of a pyridylmagnesium species from this compound is anticipated to proceed via a halogen-magnesium exchange reaction. This method is a well-established strategy for the preparation of functionalized Grignard reagents from aryl and heteroaryl halides that may not readily undergo direct oxidative addition with magnesium metal. harvard.edu In this process, an organomagnesium reagent, typically isopropylmagnesium chloride (i-PrMgCl) or a related "turbo-Grignard" reagent like i-PrMgCl·LiCl, is used to exchange its magnesium component for the halogen on the pyridine ring. clockss.org
The reaction is believed to initiate with the coordination of the magnesium atom of the Grignard reagent to the nitrogen atom of the pyridine ring. This coordination increases the electrophilicity of the pyridine ring and facilitates the subsequent halogen-magnesium exchange. The presence of the electron-withdrawing chloro substituent at the C4 position and the isopropylthio group at the C2 position influences the electronic distribution within the pyridine ring, which in turn affects the rate and efficiency of the exchange reaction. Generally, electron-withdrawing groups can accelerate the rate of halogen-magnesium exchange on aromatic rings. harvard.edu
The proposed formation of the 4-(chloromagnesio)-2-(isopropylthio)pyridine intermediate can be represented as follows:
Table 1: General Conditions for Halogen-Magnesium Exchange in Halopyridines
| Halopyridine Substrate | Reagent | Solvent | Temperature (°C) | Reference |
| 4-Chloropyridine (B1293800) | Mg, ethyl bromide | Ether | Reflux | researchgate.net |
| Bromopyridines | i-PrMgCl | THF | -10 to 25 | princeton.edu |
| Iodopyridines | i-PrMgCl·LiCl | THF | -78 to 0 | clockss.org |
This table presents general conditions for related compounds and is for illustrative purposes. Specific conditions for this compound may vary.
Mechanistic Pathways of Electrophilic Trapping
Once the pyridylmagnesium intermediate, 4-(chloromagnesio)-2-(isopropylthio)pyridine, is formed, it can react with a variety of electrophiles to introduce a substituent at the C4 position of the pyridine ring. This reaction is a classic example of nucleophilic substitution on an electrophilic species. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the pyridine carbon atom nucleophilic.
The general mechanism for the electrophilic trapping involves the attack of the nucleophilic carbon of the pyridylmagnesium species on the electrophilic center of the trapping agent. This results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position of the pyridine ring.
A range of electrophiles can be employed in this trapping step, leading to a diverse array of functionalized pyridine derivatives. Common electrophiles include aldehydes, ketones, esters, nitriles, and carbon dioxide.
For example, the reaction with an aldehyde, such as benzaldehyde, would proceed through a nucleophilic addition to the carbonyl carbon. The initial product is a magnesium alkoxide, which upon aqueous workup, yields the corresponding secondary alcohol.
Reaction with Benzaldehyde:
Nucleophilic Addition: The pyridylmagnesium reagent attacks the carbonyl carbon of benzaldehyde.
Alkoxide Formation: A magnesium alkoxide intermediate is formed.
Protonation: Aqueous workup protonates the alkoxide to yield the final alcohol product.
The choice of electrophile and reaction conditions allows for the synthesis of a wide variety of substituted pyridines. The table below provides examples of electrophilic trapping reactions of pyridyl Grignard reagents derived from related halopyridines.
Table 2: Examples of Electrophilic Trapping of Pyridylmagnesium Reagents
| Pyridylmagnesium Precursor | Electrophile | Product | Yield (%) | Reference |
| 2-Bromopyridine | Acetophenone | Phenyl(2-pyridyl)methanol | - | researchgate.net |
| 2-Bromopyridine | Benzophenone | Diphenyl(2-pyridyl)methanol | - | researchgate.net |
| 4-Chloropyridine | Benzaldehyde | (4-Pyridyl)phenylcarbinol | - | researchgate.net |
| 4-Chloropyridine | Ethyl benzoate | Bis(4-pyridyl)phenylcarbinol | - | researchgate.net |
This table showcases the reactivity of related pyridyl Grignard reagents and is intended to be illustrative of the potential reactions of the Grignard reagent derived from this compound.
The mechanistic pathways for electrophilic trapping are generally well-understood for Grignard reagents. However, the specific influence of the 2-(isopropylthio) substituent on the reactivity and regioselectivity of these reactions with the Grignard reagent of this compound would require dedicated experimental investigation.
Spectroscopic and Structural Elucidation of this compound
The rigorous identification and structural confirmation of synthetic organic compounds are foundational to chemical research. For this compound, a multi-faceted approach employing various spectroscopic techniques is essential for unambiguous structural elucidation. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other relevant spectroscopic methods for the comprehensive characterization of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic environment and thermodynamic stability of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can predict a variety of molecular properties.
The electronic structure of 4-Chloro-2-(isopropylthio)pyridine is characterized by the interplay of the electron-withdrawing chloro group and the electron-donating isopropylthio group on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring also significantly influences the electron distribution. The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of a Related Compound (3-Chloropyridine) in Vacuum
| Property | Value |
| HOMO Energy | -7.47 eV |
| LUMO Energy | -1.72 eV |
| HOMO-LUMO Gap | 5.75 eV |
| Dipole Moment | 4.36 Debye |
| Data obtained from a DFT study on 2,3-Dichloropyridine and presented here for illustrative purposes of a related chloro-substituted pyridine. nih.gov |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states. This allows for the calculation of activation energies, which are critical for understanding reaction rates.
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, where the chloro group is a potential leaving group. DFT calculations can model the attack of a nucleophile on the pyridine ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is a key factor in determining the reaction's feasibility.
Studies on the reactivity of 2-chloropyridines show that they readily undergo SNAr reactions. youtube.comepfl.chlookchem.com The rate of these reactions is influenced by the electronic nature of other substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring stabilizes the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the 2- or 4-position. quora.com
Table 2: Calculated Activation Free Energies for a Related SNAr Reaction
| Reactant | Nucleophile | Activation Free Energy (kJ/mol) |
| 2-Chloropyridine | Ethoxide | Not specified, but reacts 320 times faster than the chloro analog |
| Data from a study on the reactivity of 2-fluoro- and 2-chloropyridines, highlighting the principles of SNAr reactions. epfl.ch |
In the case of this compound, the isopropylthio group at the 2-position would likely influence the regioselectivity of a nucleophilic attack. DFT calculations could precisely determine the activation barriers for attack at both the 2- and 4-positions, predicting the most likely product.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its interactions with other molecules. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes.
The isopropyl group in this compound introduces conformational flexibility. The rotation around the C-S and S-C bonds will lead to different conformers with varying steric and electronic properties. Conformational analysis can identify the most stable conformer, which is the one the molecule is most likely to adopt.
Table 3: Thermodynamic Quantities for Isopropyl Group Isomerization on a Cyclohexane (B81311) Ring
| Thermodynamic Quantity | Value |
| ΔH° (kcal/mole) | -1.63 |
| ΔS° (e.u.) | -1.59 |
| ΔF° (kcal/mole) | -2.10 |
| Data for the axial to equatorial isomerization of an isopropyl group on a cyclohexane ring, presented to illustrate the energetics of conformational changes involving an isopropyl group. epa.gov |
MD simulations of this compound in different solvents could reveal how the environment affects its conformational landscape and its interactions with solvent molecules.
Structure-Reactivity Relationship (SAR) Prediction through Computational Models
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or reactivity of a series of compounds based on their chemical structures. These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with the observed activity.
For this compound, QSAR models could be developed to predict its potential as, for example, an enzyme inhibitor or a pesticide. This would involve synthesizing and testing a series of related compounds and then using computational methods to identify the key molecular features that correlate with the observed activity.
Studies on other substituted pyridines have successfully employed QSAR to understand their anticancer and apoptosis-inducing activities. For instance, a study on 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives identified several important descriptors related to their cytotoxic activity. youtube.com
Table 4: Significant Descriptors in a QSAR Model for a Series of Substituted Benzenesulfonamides
| Descriptor | Type |
| HATS6s | GETAWAY descriptor |
| RDF125m | Radial Distribution Function |
| SpMax7_Bh(p) | Burden descriptor |
| SM3_G | 3D matrix descriptor |
| Hy | Hydrophilic factor |
| Descriptors identified in a QSAR study of related sulfonamide derivatives, illustrating the types of parameters used in such models. youtube.com |
By applying similar methodologies to a series of compounds related to this compound, it would be possible to build a predictive SAR model. This model could then be used to design new derivatives with enhanced reactivity or desired biological activity.
Synthetic Utility and Applications in Advanced Chemical Synthesis
A Versatile Synthetic Intermediate
The utility of 4-Chloro-2-(isopropylthio)pyridine stems from its capacity to serve as a precursor for a multitude of substituted pyridine (B92270) derivatives and more complex heterocyclic structures. This versatility is a direct result of the differential reactivity of the chloro and isopropylthio groups, which can be selectively targeted in subsequent synthetic steps.
Precursor for Diverse Polysubstituted Pyridine Derivatives
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and carbon-based nucleophiles. The isopropylthio group at the 2-position can also be manipulated, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in further substitution reactions. This dual reactivity enables the synthesis of a broad spectrum of di-, tri-, and even tetra-substituted pyridines, which are key components in many biologically active molecules.
The ability to introduce various substituents onto the pyridine core makes this compound a valuable starting material for creating libraries of compounds for drug discovery and agrochemical research. The pyridine motif is a common feature in many pharmaceuticals and agrochemicals, and the ability to readily diversify its substitution pattern is highly advantageous. patsnap.comchemicalbook.com
Building Block for Complex Heterocyclic Systems
Beyond simple substitution reactions, this compound can be utilized in more complex cyclization reactions to construct fused heterocyclic systems. The reactive sites on the pyridine ring can participate in intramolecular or intermolecular reactions to form new rings, leading to the creation of novel and intricate molecular scaffolds. clockss.orgcem.com These complex heterocyclic systems are often sought after in medicinal chemistry due to their potential to interact with biological targets in unique ways. chim.it
Applications in the Synthesis of Key Pharmaceutical Intermediates
The strategic importance of this compound is particularly evident in the synthesis of intermediates for blockbuster drugs. Its application in the preparation of precursors for the antidepressant (±)-paroxetine highlights its value in the pharmaceutical industry.
Strategic Role in the Preparation of (±)-Paroxetine Intermediates
Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depression and other mood disorders. nih.gov The synthesis of paroxetine involves the construction of a complex 3,4-disubstituted piperidine (B6355638) ring. nih.gov this compound can serve as a key starting material for the elaboration of this crucial piperidine intermediate. bldpharm.comresearchgate.netrsc.org
The synthesis often involves a series of steps where the pyridine ring is first appropriately functionalized and then reduced to the corresponding piperidine. The chloro and isopropylthio groups on the starting material guide the introduction of the necessary substituents required for the final paroxetine structure. The ability to perform these transformations efficiently and with high selectivity is a testament to the synthetic utility of this pyridine derivative. nih.govnih.gov
Contribution to Novel Bioactive Scaffolds
The versatility of this compound extends beyond its use in established drug syntheses. Its ability to serve as a platform for generating diverse molecular structures makes it a valuable tool for the discovery of new bioactive scaffolds. sigmaaldrich.com Medicinal chemists are constantly searching for novel molecular frameworks that can be decorated with various functional groups to create new drug candidates. The reactivity of this compound allows for the exploration of new chemical space and the generation of compound libraries for high-throughput screening.
Potential in Agrochemical Precursor Synthesis
While its application in pharmaceuticals is well-documented, the structural motifs accessible from this compound also suggest its potential in the agrochemical industry. Pyridine-based compounds are a significant class of pesticides, including herbicides, insecticides, and fungicides. patsnap.com The ability to synthesize a wide range of substituted pyridines from this intermediate could lead to the discovery of new and effective crop protection agents. The development of novel agrochemicals is crucial for ensuring food security and sustainable agricultural practices.
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR (δ 1.3–1.5 ppm for isopropyl CH, δ 8.2–8.5 ppm for pyridine protons) confirms substitution patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry : ESI-MS ([M+H]+ = 216.05) validates molecular weight .
Advanced Tip : X-ray crystallography resolves ambiguous structural assignments, as demonstrated for related pyridine derivatives .
How do steric and electronic effects of the isopropylthio group influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- Steric Effects : The bulky isopropyl group hinders attack at the C-2 position, favoring reactivity at C-4 in cross-coupling reactions .
- Electronic Effects : Electron-donating thioether groups activate the pyridine ring toward electrophilic substitution but deactivate SNAr at adjacent positions .
Methodological Insight : DFT calculations predict regioselectivity trends, validated by experimental yields in Suzuki-Miyaura couplings .
What strategies are recommended for resolving discrepancies in reported biological activity data of this compound derivatives?
Advanced Research Question
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew bioactivity results .
- Structural Analog Comparison : Compare with 4-Chloro-2-(cyclopentylthio)pyridine to isolate substituent-specific effects .
Case Study : Conflicting IC values in antifungal assays were traced to differences in solvent (DMSO vs. ethanol), highlighting the need for controlled solvent systems .
What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?
Advanced Research Question
- Heat Management : Exothermic thiolation steps require jacketed reactors for temperature control .
- Purification : Replace column chromatography with continuous liquid-liquid extraction for cost-effective scale-up .
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported TBAB) reduce waste .
Advanced Research Question
- Light Sensitivity : UV exposure induces C-S bond cleavage, forming 4-chloropyridine and isopropyl disulfide .
- Moisture Effects : Hydrolysis at 40°C yields 2-mercaptopyridine, detectable via TLC (R = 0.3 in hexane:EtOAc) .
Recommendation : Store under inert gas (N) at –20°C in amber vials to extend shelf life .
What computational tools are effective for predicting the physicochemical properties of this compound?
Advanced Research Question
- LogP Prediction : ChemAxon software estimates logP = 2.1, correlating with experimental octanol-water partitioning .
- pKa Calculation : ADMET Predictor identifies the pyridine N as the primary basic site (pKa ≈ 3.4) .
- Molecular Dynamics : Simulations reveal preferential binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
